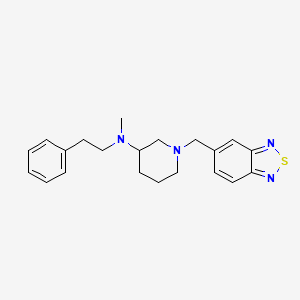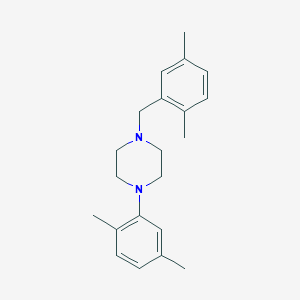
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as CPP, is a synthetic compound that belongs to the family of piperazine derivatives. CPP has been widely studied due to its potential application in scientific research, particularly in the field of neuroscience.
作用机制
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as an antagonist of NMDA receptors by binding to the receptor site and preventing the activation of the receptor by glutamate, an excitatory neurotransmitter. This blockade of NMDA receptors can lead to a decrease in calcium influx into the neuron, which can ultimately result in a reduction in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to increase locomotor activity, decrease anxiety, and impair learning and memory. This compound has also been shown to have neuroprotective effects, which may be due to its ability to block NMDA receptors and prevent excitotoxicity.
实验室实验的优点和局限性
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. This compound is also a potent NMDA receptor antagonist, making it an ideal tool for studying the role of NMDA receptors in various physiological processes.
However, there are also some limitations to using this compound in lab experiments. This compound has been shown to have some non-specific effects, which can make it difficult to interpret the results of experiments. Additionally, this compound has a relatively short half-life, which can make it challenging to maintain a consistent level of the compound in the brain over time.
未来方向
There are several future directions for research on 1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the role of NMDA receptors in psychiatric disorders, such as depression and schizophrenia. This compound has been shown to have antidepressant effects in animal studies, suggesting that it may be a useful tool for studying the underlying mechanisms of depression.
Another area of interest is the development of new compounds that are more selective for NMDA receptors. This compound has some non-specific effects, which can make it challenging to interpret the results of experiments. Therefore, developing more selective compounds could help to overcome this limitation.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential application in neuroscience research. This compound is a potent NMDA receptor antagonist that can be easily synthesized in large quantities. This compound has several advantages for lab experiments, including its stability and potency. However, there are also some limitations to using this compound, including its non-specific effects and short half-life. Future research on this compound could help to elucidate the role of NMDA receptors in various physiological and pathological processes.
合成方法
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with cyclohexylmethyl chloride and 3-phenyl-2-propenal. The reaction yields this compound in high purity and yield, making it an ideal compound for scientific research.
科学研究应用
1-(cyclohexylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential application in neuroscience research. This compound is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it can block the activity of NMDA receptors in the brain. NMDA receptors are involved in many important physiological processes, including learning and memory. Therefore, this compound has been used to study the role of NMDA receptors in these processes.
属性
IUPAC Name |
1-(cyclohexylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-3-8-19(9-4-1)12-7-13-21-14-16-22(17-15-21)18-20-10-5-2-6-11-20/h1,3-4,7-9,12,20H,2,5-6,10-11,13-18H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRCXTCDKZYAID-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid](/img/structure/B6024166.png)


![2-(1-[(5-methyl-2-furyl)methyl]-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6024183.png)
![4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6024187.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6024197.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)
![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6024209.png)

![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6024243.png)
![ethyl 1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B6024258.png)
![5-bromo-2-{[2-(4-ethylphenoxy)ethyl]amino}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6024259.png)
![1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B6024262.png)
![N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B6024268.png)